7-Chlorobenzo[c]isoxazole-3-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chlorobenzo[c]isoxazole-3-carboxylic Acid is a heterocyclic compound that features a five-membered isoxazole ring fused to a benzene ring, with a chlorine atom at the 7th position and a carboxylic acid group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chlorobenzo[c]isoxazole-3-carboxylic Acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chlorobenzonitrile with hydroxylamine to form the isoxazole ring. This reaction is usually carried out in the presence of a base such as sodium methoxide in methanol, followed by acidification to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 7-Chlorobenzo[c]isoxazole-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The isoxazole ring can be reduced under specific conditions to yield different products.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylate derivatives.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of substituted isoxazole derivatives with various functional groups.
Scientific Research Applications
7-Chlorobenzo[c]isoxazole-3-carboxylic Acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Chlorobenzo[c]isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The chlorine atom and carboxylic acid group contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
- 6-Chlorobenzo[d]isoxazole-3-carboxylic Acid
- 7-Chlorobenzo[d]isoxazole-3-carboxylic Acid
- 7-Bromobenzo[c]isoxazole-3-carboxylic Acid
Comparison: 7-Chlorobenzo[c]isoxazole-3-carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C8H4ClNO3 |
---|---|
Molecular Weight |
197.57 g/mol |
IUPAC Name |
7-chloro-2,1-benzoxazole-3-carboxylic acid |
InChI |
InChI=1S/C8H4ClNO3/c9-5-3-1-2-4-6(5)10-13-7(4)8(11)12/h1-3H,(H,11,12) |
InChI Key |
GVDAOXHLLJENHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(ON=C2C(=C1)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.